molecular formula C19H16ClN5O2 B2875999 5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole CAS No. 932312-79-3

5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B2875999
CAS No.: 932312-79-3
M. Wt: 381.82
InChI Key: ATTBKRZHSMUOKI-UHFFFAOYSA-N
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Description

5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H16ClN5O2 and its molecular weight is 381.82. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Research has identified various derivatives of 1,2,4-oxadiazole and 1,2,4-triazole with notable antimicrobial properties. For instance, the synthesis and evaluation of antimicrobial activities of new 1,2,4-triazole derivatives revealed compounds with good to moderate activities against tested microorganisms (Bektaş et al., 2010). Similarly, the creation of novel 1,3,4-oxadiazole derivatives bearing the 5-chloro-2-methoxyphenyl moiety showcased significant antimicrobial effectiveness, highlighting the therapeutic potential of these compounds (Prasanna Kumar et al., 2013).

Anticancer and Antitubercular Activities

Derivatives of 1,2,4-oxadiazole have also demonstrated anticancer and antitubercular activities. A study on isoxazole clubbed with 1,3,4-oxadiazole derivatives highlighted their effectiveness against tuberculosis and various bacterial strains, showcasing their potential in antitubercular therapy (Shingare et al., 2018). In the realm of cancer research, certain 1,2,4-oxadiazole derivatives have been identified as apoptosis inducers and potential anticancer agents through the induction of apoptosis in cancer cell lines, offering new avenues for cancer treatment (Zhang et al., 2005).

Enzyme Inhibition and Other Biological Activities

Beyond antimicrobial and anticancer applications, 1,2,4-oxadiazole derivatives have been explored for enzyme inhibition properties and other biological activities. For instance, certain derivatives have shown inhibitory effects on enzymes like aldose reductase, which are relevant in the context of diabetes and its complications (La Motta et al., 2008). Additionally, the exploration of newer oxadiazoles as real inhibitors of human SIRT2 in hepatocellular cancer cells underscores the potential of these compounds in liver cancer therapy (Dukanya et al., 2020).

Properties

IUPAC Name

5-[1-(3-chloro-2-methylphenyl)-5-methyltriazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O2/c1-11-15(20)5-4-6-16(11)25-12(2)17(22-24-25)19-21-18(23-27-19)13-7-9-14(26-3)10-8-13/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTBKRZHSMUOKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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